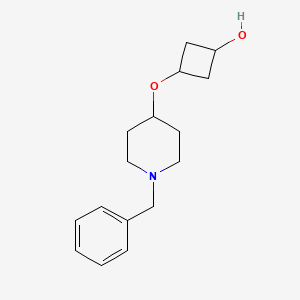
Trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol is a chemical compound that features a cyclobutane ring substituted with a benzylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol typically involves the reaction of 1-benzylpiperidin-4-ol with a cyclobutane derivative under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between 1-benzylpiperidin-4-ol and a cyclobutane epoxide . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired trans isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, advanced catalytic systems, and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylpiperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol involves its interaction with specific molecular targets. The benzylpiperidine moiety can bind to receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- N′-(1-benzylpiperidin-4-yl)acetohydrazide
Uniqueness
Trans-3-((1-benzylpiperidin-4-yl)oxy)cyclobutanol is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This makes it distinct from other benzylpiperidine derivatives, which may lack the cyclobutane ring and thus exhibit different chemical and biological behaviors.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)oxycyclobutan-1-ol |
InChI |
InChI=1S/C16H23NO2/c18-14-10-16(11-14)19-15-6-8-17(9-7-15)12-13-4-2-1-3-5-13/h1-5,14-16,18H,6-12H2 |
InChI Key |
IRPDAGZQZLYMAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2CC(C2)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


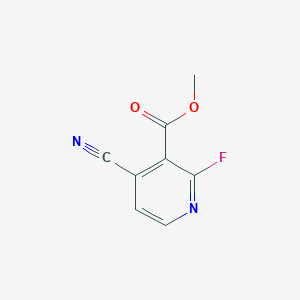


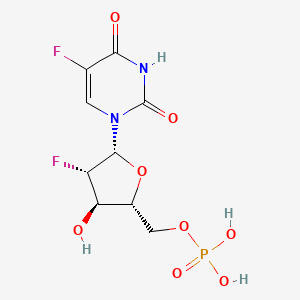

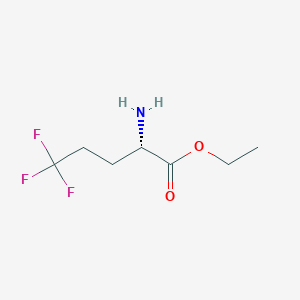
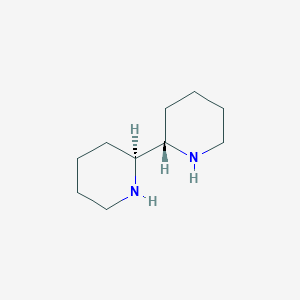
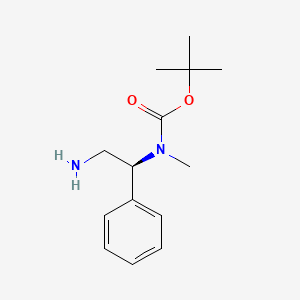


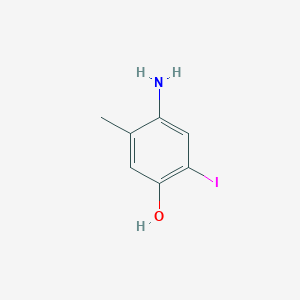
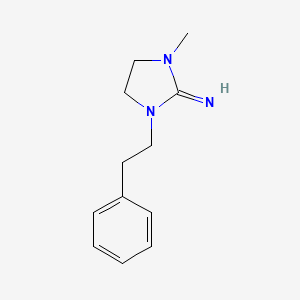
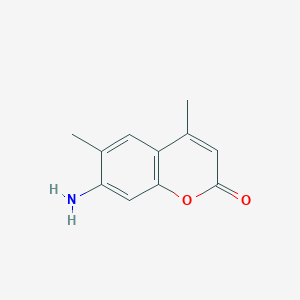
![(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12832795.png)
